

A Technical Guide to the Discovery and Synthesis of Ethylenediaminetetraacetic Acid (EDTA)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of ethylenediaminetetraacetic acid (EDTA), a pivotal chelating agent in science and industry. The document details the historical context of its discovery and elucidates the primary synthetic routes, offering experimental protocols and quantitative data for researchers and professionals in drug development and chemical synthesis.

Discovery and Historical Context

Ethylenediaminetetraacetic acid was first synthesized in 1935 by the Austrian chemist Ferdinand Münz, who was working for the German chemical company I.G. Farben.^{[1][2]} Münz was seeking a substitute for citric acid as a water-softening agent, particularly for use in the textile industry to improve the dyeing process by sequestering metal ions like calcium.^[1] He theorized that a polyaminopolycarboxylic acid would be a more effective chelating agent than citric acid, leading to the development of EDTA.^[1] This initial synthesis, now known as the Münz method, utilized the reaction of ethylenediamine with monochloroacetic acid in the presence of a base.^[2]

While effective, the Münz method had its drawbacks, including the contamination of the final product with sodium chloride.^{[1][2]} In the 1940s, Frederick C. Bersworth in the United States developed a more efficient and commercially viable synthesis route involving the reaction of

ethylenediamine, formaldehyde, and an alkali metal cyanide.[1] This cyanide-based method, often referred to as the Bersworth process, remains the foundation of modern industrial EDTA production.[1][2] A significant refinement to this process is the two-step Singer synthesis, developed in 1962 by John Singer and Mark Weisberg, which allows for the production of a much purer form of EDTA.[1]

Comparative Synthesis Data

The following table summarizes the key quantitative parameters for the different EDTA synthesis methods.

Parameter	Münz Method	Bersworth Method (One-Step)	Singer Method (Two-Step)
Primary Reactants	Ethylenediamine, Chloroacetic Acid, Sodium Hydroxide	Ethylenediamine, Formaldehyde, Sodium Cyanide/Hydrogen Cyanide	Ethylenediamine, Formaldehyde, Hydrogen Cyanide, Sodium Hydroxide
Typical Yield	Not reported	Not explicitly quantified, but lower than Singer	> 96%[1]
Product Purity	Lower, contaminated with NaCl[1][2]	Lower, contaminated with nitrilotriacetic acid (NTA)[1][2]	High
Key Intermediate	N/A	N/A (Direct synthesis)	(Ethylenedinitrilo)tetra acetonitrile (EDTN)[1]
Primary Byproducts	Sodium Chloride[1][2]	Ammonia, Nitrilotriacetic acid (NTA)[1]	Ammonia[1]

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthesis routes of EDTA.

Münz Method (Historical)

This method is of historical significance but is no longer used commercially due to lower purity.

Reaction Principle: The carboxymethylation of ethylenediamine using chloroacetic acid.

Experimental Protocol:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, heating mantle, and condenser, dissolve ethylenediamine in water.
- **Addition of Base:** Slowly add a concentrated solution of sodium hydroxide (NaOH) to the reaction mixture while stirring. The reaction is exothermic, and the temperature should be controlled.
- **Carboxymethylation:** Gradually add a solution of chloroacetic acid to the alkaline ethylenediamine mixture. The reaction is typically carried out at an elevated temperature ("hot ethylenediamine").^[1]
- **Reaction Completion:** Maintain the reaction mixture at the elevated temperature with continuous stirring until the reaction is complete.
- **Isolation:** Upon cooling, the tetrasodium salt of EDTA (Na₄EDTA) can be precipitated. However, it will be significantly contaminated with sodium chloride (NaCl).^{[1][2]}
- **Acidification:** To obtain the free acid form, the resulting solution of Na₄EDTA is acidified with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), causing the insoluble EDTA to precipitate.

Bersworth Method (Industrial One-Step Synthesis)

This is the most common commercial method for producing EDTA.

Reaction Principle: Alkaline cyanomethylation of ethylenediamine.

Experimental Protocol:

- **Reaction Mixture:** Charge a reactor with an aqueous solution of ethylenediamine.

- **Cyanomethylation:** Simultaneously and continuously feed aqueous formaldehyde and an aqueous solution of sodium cyanide (NaCN) or hydrogen cyanide (HCN) into the ethylenediamine solution.
- **Temperature and pH Control:** Maintain the reaction mixture at a controlled temperature and alkaline pH. The reaction is highly exothermic.
- **Ammonia Removal:** Ammonia gas is generated as a byproduct and is continuously removed from the reactor.^[1] A portion of the ammonia may react further to form nitrilotriacetic acid (NTA) as an impurity.^{[1][2]}
- **Formation of Tetrasodium EDTA:** The reaction directly yields the tetrasodium salt of EDTA (Na₄EDTA) in solution.
- **Acidification and Purification:** To obtain the free acid and remove the NTA impurity, the solution is acidified with sulfuric or hydrochloric acid. The less soluble EDTA precipitates out, while the more soluble NTA remains in the solution.^{[1][2]}
- **Isolation and Drying:** The precipitated EDTA is then isolated by filtration, washed, and dried.

Singer Method (Two-Step Synthesis)

This method provides a higher purity EDTA by separating the cyanomethylation and hydrolysis steps.

Reaction Principle: Formation of an intermediate, (ethylenedinitrilo)tetraacetonitrile (EDTN), followed by its hydrolysis.

Experimental Protocol:

Step 1: Synthesis of (Ethylenedinitrilo)tetraacetonitrile (EDTN)

- **Reaction Setup:** In a suitable reactor, combine ethylenediamine, formaldehyde, and hydrogen cyanide.
- **Cyanomethylation:** The reaction is carried out under controlled temperature and pH to form the intermediate EDTN.^[1]

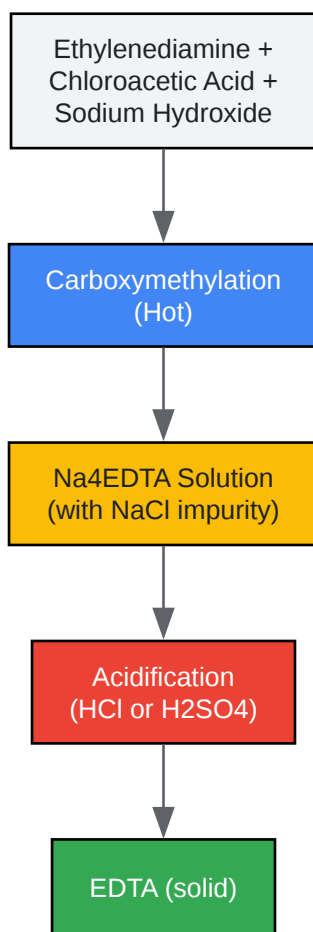
- Isolation of EDTN: The EDTN intermediate is insoluble and precipitates from the reaction mixture. It is then isolated by filtration and washed to remove impurities.^[1]

Step 2: Hydrolysis of EDTN to Tetrasodium EDTA

- Hydrolysis: The purified EDTN is then hydrolyzed in a separate reaction vessel using a hot aqueous solution of sodium hydroxide (NaOH).^[1]
- Ammonia Removal: This hydrolysis step liberates ammonia, which is removed from the reaction mixture.^[1]
- Formation of Tetrasodium EDTA: The hydrolysis product is a solution of high-purity tetrasodium EDTA (Na₄EDTA).
- Conversion to Acid Form (Optional): If the free acid form is desired, the Na₄EDTA solution can be acidified with sulfuric or hydrochloric acid to precipitate the pure EDTA, which is then filtered, washed, and dried.

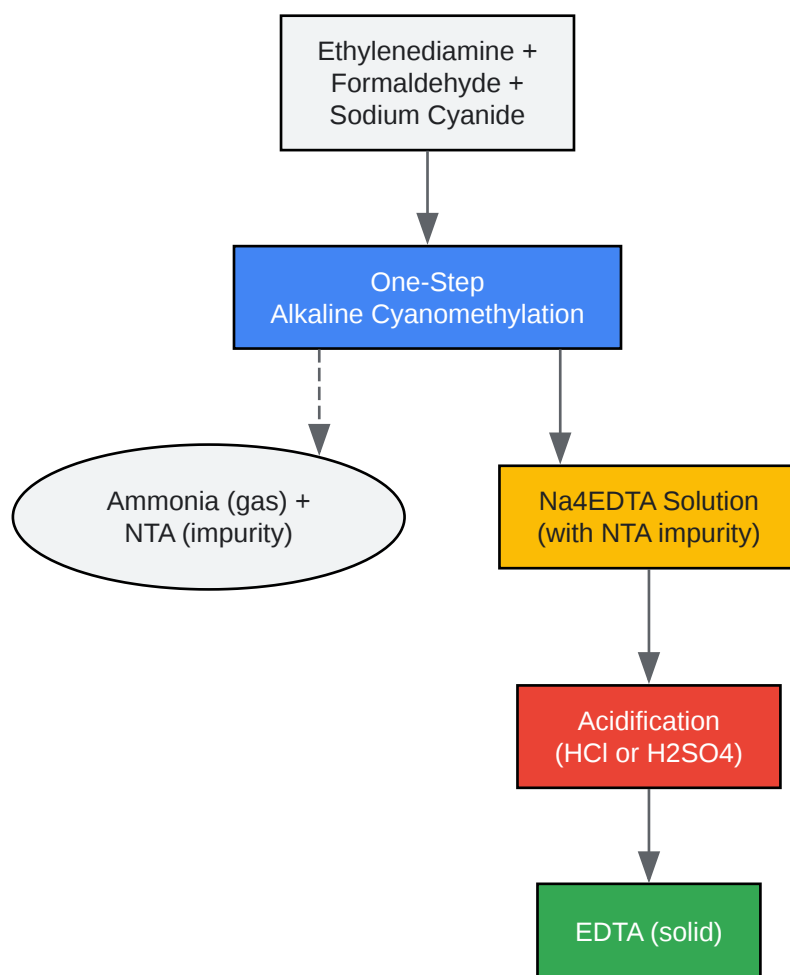
Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis methods for EDTA.



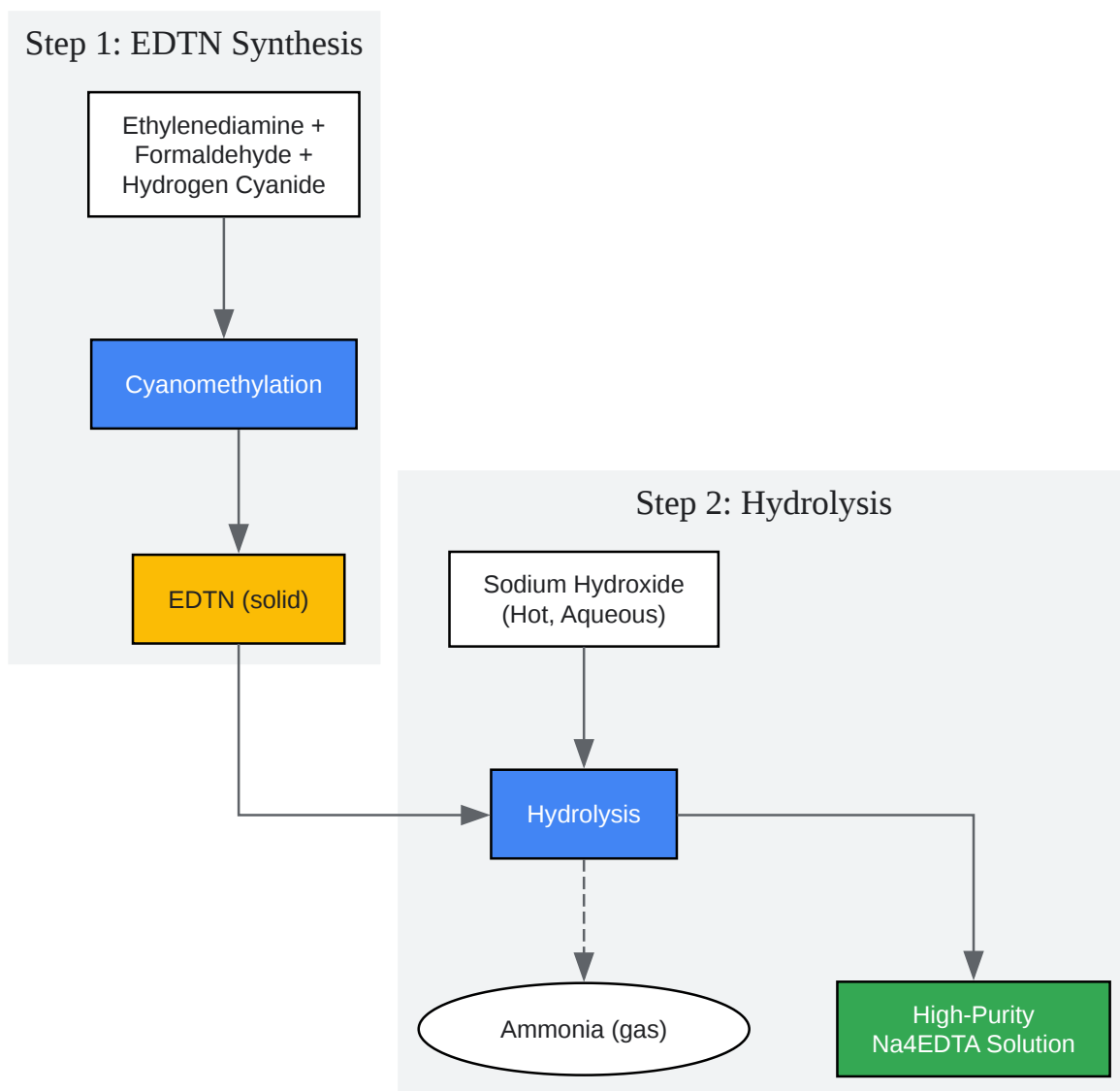
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Caption: The Münz synthesis pathway for EDTA.



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Caption: The Bersworth one-step synthesis pathway for EDTA.



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Caption: The Singer two-step synthesis pathway for EDTA.

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References

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